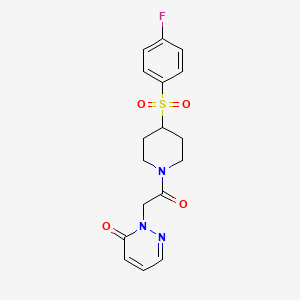

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the fluorophenyl and sulfonyl groups, along with the piperidine ring, contributes to its unique chemical properties and potential biological activities.

Méthodes De Préparation

The synthesis of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the piperidine ring: This step involves the reaction of the pyridazinone intermediate with piperidine derivatives under suitable conditions.

Attachment of the fluorophenyl group: This is usually done through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced to the sulfonylated piperidine intermediate.

Final assembly: The final step involves the coupling of the fluorophenyl-sulfonyl-piperidine intermediate with the pyridazinone core, often under conditions that promote the formation of the desired product.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Analyse Des Réactions Chimiques

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonyl or piperidine groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Drug Development

The pyridazine moiety is recognized for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. Research indicates that substituents on the pyridazine ring can significantly influence drug developability parameters, such as membrane permeability and protein binding. For instance, a study highlighted that a C-3-substituted pyridazine offered improved aqueous solubility compared to other heterocycles, making it a valuable scaffold in drug design .

Molecular Recognition

The unique electronic properties of the pyridazine ring enable it to act as a ligand in molecular recognition processes. Compounds containing this structure have been investigated for their ability to bind to specific biological targets, including bromodomains involved in chromatin regulation. This binding capability is crucial for developing therapies targeting epigenetic modifications associated with cancer and other diseases .

Therapeutic Targets

Research has identified potential therapeutic applications for compounds based on the pyridazine structure in treating neurodegenerative diseases. Inhibitors targeting phosphodiesterase 4D (PDE4D), which are structurally related to pyridazine derivatives, have shown promise in enhancing cognitive functions and managing conditions such as Alzheimer's disease and Huntington's disease .

Case Study 1: Cognitive Enhancement

A study evaluated the effects of selective PDE4D inhibitors on cognitive deficits associated with Alzheimer's disease. The results indicated that these inhibitors could improve memory consolidation and learning processes, highlighting the therapeutic potential of pyridazine-based compounds in neuropharmacology .

Case Study 2: Cancer Treatment

Another investigation focused on the binding affinity of pyridazine derivatives to bromodomains involved in chromatin remodeling. The study screened a library of compounds and identified several derivatives with high affinity for SMARCA4 bromodomain, suggesting their potential use as therapeutic agents in cancer treatment by modulating gene expression .

Mécanisme D'action

The mechanism of action of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the fluorophenyl and sulfonyl groups may enhance its binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as:

Pyridazinone derivatives: These compounds share the pyridazinone core structure and may exhibit similar biological activities.

Fluorophenyl-sulfonyl compounds: These compounds contain the fluorophenyl-sulfonyl moiety and may have similar chemical properties and reactivity.

Piperidine derivatives: These compounds feature the piperidine ring and may have comparable pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Activité Biologique

The compound 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Piperidine ring : Known for its diverse pharmacological properties, including analgesic and anti-inflammatory effects.

- Fluorophenylsulfonyl group : This moiety is often associated with enhanced antibacterial and enzyme inhibition activities.

- Pyridazinone core : This structure has shown potential in various therapeutic applications, including antitumor and antimicrobial effects.

The molecular formula of the compound is C16H19F1N3O3S, and it possesses a molecular weight of approximately 360.4 g/mol.

Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been reported to demonstrate moderate to strong activity against various bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

In a comparative study, several synthesized compounds showed IC50 values indicating their effectiveness as acetylcholinesterase inhibitors, which is crucial for treating conditions like Alzheimer's disease .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. AChE inhibitors are vital in the management of neurodegenerative diseases, while urease inhibitors can be beneficial in treating urinary tract infections. The synthesized derivatives demonstrated strong inhibitory activity against urease, with some compounds showing IC50 values as low as 0.63±0.001mM .

Antitumor Activity

The pyridazinone core has been linked to antitumor activity in various studies. Compounds derived from similar structures have shown selective cytotoxicity against tumor cells by targeting specific pathways involved in cell proliferation and survival. The presence of the sulfonamide group enhances this activity by improving solubility and bioavailability .

Case Studies

-

Study on Antibacterial Efficacy :

A series of synthesized piperidine derivatives were tested for their antibacterial properties against multiple strains. The results indicated that compounds with a sulfonamide moiety exhibited higher antibacterial activity compared to those without it. The most active compounds had MIC values below 100μg/mL against resistant strains . -

Enzyme Inhibition Assessment :

Another study evaluated the enzyme inhibitory potential of various piperidine derivatives. The findings revealed that certain derivatives significantly inhibited AChE with an IC50 value of 2.14±0.003mM, indicating their potential use in treating Alzheimer's disease .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c18-13-3-5-14(6-4-13)26(24,25)15-7-10-20(11-8-15)17(23)12-21-16(22)2-1-9-19-21/h1-6,9,15H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJTSWSRAIYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.